5-Amino-2,2,6-trimethylheptan-3-ol
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Overview
Description
5-Amino-2,2,6-trimethylheptan-3-ol is an organic compound with the molecular formula C10H23NO It is a derivative of heptanol, featuring an amino group and three methyl groups attached to the heptane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2,2,6-trimethylheptan-3-ol can be achieved through several methods. One common approach involves the reduction of 5-nitro-2,2,6-trimethylheptan-3-ol using hydrogen gas in the presence of a palladium catalyst. Another method includes the reductive amination of 2,2,6-trimethylheptan-3-one with ammonia or an amine source in the presence of a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2,2,6-trimethylheptan-3-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for converting the hydroxyl group into halides.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
5-Amino-2,2,6-trimethylheptan-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential role in biochemical pathways and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 5-Amino-2,2,6-trimethylheptan-3-ol involves its interaction with various molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes and receptors. The hydroxyl group can also engage in hydrogen bonding, affecting the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
5-Amino-2,2-dimethylpentanol: Similar structure but with fewer methyl groups, leading to different physical and chemical properties.
2-Amino-2-methylpropanol: A simpler structure with only one methyl group, used in different applications due to its distinct reactivity.
5-Amino-2,4,6-trimethylheptanol: Another derivative with additional methyl groups, affecting its steric and electronic properties.
Uniqueness
5-Amino-2,2,6-trimethylheptan-3-ol is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and potential applications. Its combination of an amino group and a tertiary alcohol makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields.
Properties
Molecular Formula |
C10H23NO |
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Molecular Weight |
173.30 g/mol |
IUPAC Name |
5-amino-2,2,6-trimethylheptan-3-ol |
InChI |
InChI=1S/C10H23NO/c1-7(2)8(11)6-9(12)10(3,4)5/h7-9,12H,6,11H2,1-5H3 |
InChI Key |
WHLFHLNCCPQGEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CC(C(C)(C)C)O)N |
Origin of Product |
United States |
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